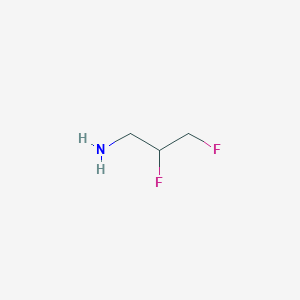

2,3-Difluoropropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoropropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c4-1-3(5)2-6/h3H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGCLBPVJWYHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Vicinal Difluoro Aliphatic Amine Building Blocks

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2][3] Among the diverse array of fluorinated motifs, vicinal difluoro aliphatic amines (VDAAs) have emerged as particularly compelling building blocks. This guide provides an in-depth technical exploration of VDAA synthesis, their unique conformational and physicochemical properties, and their application in drug design, tailored for researchers, scientists, and drug development professionals.

The Strategic Imperative for Vicinal Difluorination

The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2] The vicinal difluoro motif (-CHF-CHF-), however, offers a unique and powerful tool that goes beyond simple bioisosteric replacement. Its primary influence lies in conformational control.

It is well-established that 1,2-difluoroethane prefers a gauche conformation, where the two fluorine atoms are oriented at approximately a 60° dihedral angle, rather than the sterically less-hindered anti conformation.[4][5] This "fluorine gauche effect," driven by hyperconjugative interactions (σC-H → σ*C-F), allows for the precise, stereospecific control of a molecule's three-dimensional shape.[6] By selecting a specific diastereomer (erythro or threo), chemists can induce either a "bend" or an "extended zigzag" conformation into an aliphatic chain, respectively.[6] This ability to pre-organize a ligand's conformation for optimal target engagement is a significant advantage in rational drug design.[4][7]

Synthetic Strategies for Accessing VDAA Building Blocks

The synthesis of vicinal difluoro compounds, particularly in a stereoselective manner, remains a significant challenge.[4] Early methods involving direct fluorination with F₂ or XeF₂ are often hazardous and lack stereocontrol.[4][8] Modern approaches offer greater precision and are more amenable to a standard laboratory environment.

Electrophilic Fluorination of Alkenes and Enamines

A prominent strategy involves the direct difluorination of an alkene precursor. While direct addition of F₂ is problematic, modern electrophilic fluorinating agents, often containing an N-F bond (e.g., Selectfluor®), provide a safer and more controlled source of electrophilic fluorine.[9][10]

The general workflow often involves a two-step process:

-

Halofluorination: An alkene is treated with a source of electrophilic halogen (e.g., NBS, NIS) and a fluoride source like pyridinium poly(hydrogen fluoride) (Olah's reagent) to generate a halo-fluoro intermediate.[8]

-

Halide Displacement: The resulting halide is then displaced with fluoride, often using a silver salt (e.g., AgF), to yield the vicinal difluoro product.[8]

For the synthesis of VDAAs, this can be adapted by using protected allylic amines or enamines as substrates, introducing the nitrogen functionality prior to fluorination.

Workflow: Electrophilic Difluorination Approach

Caption: General workflow for VDAA synthesis via electrophilic halofluorination.

Deoxofluorination of Diols and Fluorohydrins

Another powerful method involves the conversion of vicinal diols or fluorohydrins into difluorides. This approach leverages readily available chiral starting materials, such as tartrates, to establish stereochemistry early in the synthesis.[4]

-

From Diols: Reagents like sulfur tetrafluoride (SF₄) can convert diols to difluorides, though this reagent is hazardous and can lead to elimination byproducts.[4][8] More modern reagents like DAST (diethylaminosulfur trifluoride) and Deoxofluor® are often used, with Deoxofluor® being less prone to elimination.[4]

-

From Epoxides: A highly effective and stereocontrolled route begins with an epoxide. Ring-opening with a fluoride source (e.g., HF-amine reagents) generates a trans-fluorohydrin.[4] Subsequent deoxofluorination of the alcohol with a reagent like DAST or Deoxofluor® proceeds with inversion of stereochemistry, allowing for the stereospecific synthesis of the desired vicinal difluoro diastereomer.[4][5]

Physicochemical and Conformational Properties of VDAAs

The introduction of the vicinal difluoro motif profoundly alters the properties of an aliphatic amine building block.

| Property | Unmodified Amine | Vicinal Difluoro Amine (VDAA) | Causality & Impact in Drug Design |

| pKa | Typically 9-10 | Lowered (more acidic) | The strong electron-withdrawing nature of the two fluorine atoms decreases the basicity of the amine. This can alter the ionization state at physiological pH, impacting solubility, receptor interaction, and cell permeability.[2] |

| Lipophilicity (logP) | Varies | Increased | Fluorine is highly lipophilic. This can enhance membrane permeability and tissue distribution but must be carefully balanced to avoid poor aqueous solubility.[3] |

| Metabolic Stability | Susceptible to oxidation | Increased stability | The C-F bond is exceptionally strong. Placing fluorine atoms near the amine can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[2] |

| Conformation | Flexible, multiple rotamers | Conformationally constrained | The fluorine gauche effect locks the F-C-C-F dihedral angle, forcing the carbon backbone into a predictable shape. This reduces the entropic penalty of binding to a target protein, potentially increasing potency.[4][6] |

Applications in Medicinal Chemistry: A Case Study

The utility of VDAAs is exemplified in their use as bioisosteres or surrogates for other chemical groups. For instance, a threo-difluoroalkane motif can act as a stable surrogate for an E-alkene.[11]

In one study, researchers replaced the central conjugated diene in piperine, a natural product with acetylcholinesterase (AChE) inhibitory activity, with a vicinal difluoroalkane moiety.[11][12]

-

Problem: Piperine itself suffers from poor aqueous solubility and is unstable to UV light, limiting its therapeutic potential.[11][12]

-

Solution: A fluorinated analog was synthesized where the alkene was replaced by a threo-difluoroalkane. This was designed to mimic the extended geometry of the original E-alkene due to the gauche effect.[11]

-

Outcome: The resulting VDAA-containing analog demonstrated superior properties:

This case highlights how vicinal difluorination can be used not just to tweak properties but to fundamentally redesign a lead compound to overcome significant liabilities.[11]

Logic: Bioisosteric Replacement Strategy

Caption: Rationale for using a VDAA as an E-alkene bioisostere.

Key Experimental Protocol: Stereoselective Synthesis of a Protected β-Fluoroamine Precursor

This protocol outlines a general, reliable method for synthesizing a chiral β-fluoroalcohol, a key intermediate that can be converted to a VDAA. The method relies on organocatalytic α-fluorination of an aldehyde followed by reduction.

Objective: To prepare an enantiomerically enriched β-fluoroalcohol.

Materials:

-

Parent aldehyde (e.g., 3-phenylpropanal)

-

(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan catalyst)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM), Methanol (MeOH)

-

Standard glassware and purification supplies (silica gel)

Step-by-Step Methodology:

-

Catalyst & Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the parent aldehyde (1.0 eq) and the organocatalyst (0.2 eq) in anhydrous DCM. Stir the solution for 5 minutes at room temperature.

-

Causality: The catalyst and aldehyde form a transient enamine, which is the nucleophilic species that will attack the electrophilic fluorine source. Using a chiral catalyst ensures the fluorination occurs stereoselectively.[13]

-

-

Electrophilic Fluorination: Add NFSI (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

In-situ Reduction: Once the fluorination is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully add MeOH to the flask, followed by the slow, portion-wise addition of NaBH₄ (1.5 eq).

-

Causality: The crude α-fluoroaldehyde is reduced directly to the corresponding β-fluoroalcohol. Performing the reduction in situ avoids purification of the potentially sensitive α-fluoroaldehyde. NaBH₄ is a mild reducing agent suitable for this transformation.

-

-

Workup & Quenching: After the reduction is complete (as monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification & Characterization: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

-

Self-Validation: The final β-fluoroalcohol product must be characterized to confirm its structure and purity via ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The enantiomeric excess (% ee) should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid).[13]

-

This β-fluoroalcohol is a versatile building block. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an azide (followed by reduction) or a protected amine to furnish the final VDAA.

Challenges and Future Outlook

Despite significant progress, challenges remain. The stereoselective synthesis of VDAAs with multiple contiguous stereocenters is complex and often requires lengthy synthetic sequences. The development of new catalytic, enantioselective methods for direct amino-difluorination of alkenes would be a major breakthrough.

The future of VDAA building blocks is bright. As synthetic methods become more efficient and our understanding of fluorine's subtle effects on molecular properties deepens, these powerful tools will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.[2][7]

References

-

O’Hagan, D. (2008). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo-diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 4, 19. Available at: [Link]

-

Zhu, C., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]

-

O'Hagan, D., et al. (2008). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journals. Available at: [Link]

-

Pilkington, C. R., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Fox, S. J., et al. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. ResearchGate. Available at: [Link]

-

Pilkington, C. R., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 4038. Available at: [Link]

-

Pilkington, C. R., et al. (2021). The effect of vicinal difluorination on the conformation and potency of histone deacetylase inhibitors. Macquarie University Research Portal. Available at: [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Pilkington, C. R., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinester. Beilstein Archives. Available at: [Link]

-

Bessonov, I. V., et al. (2005). Stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2023). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry, 88(17), 12224–12233. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Hu, J., et al. (2012). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 143, 16-29. Available at: [Link]

-

O'Hagan, D. (2008). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. ResearchGate. Available at: [Link]

-

Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science. Available at: [Link]

-

Check, C. T., et al. (2023). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. Available at: [Link]

-

Furuya, T., et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Available at: [Link]

-

Zaragoza, F. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available at: [Link]

-

Scott, J. P., & MacMillan, D. W. C. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. PubMed Central. Available at: [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(6), 943. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: An In-depth Technical Guide to 2,3-Difluoropropylamine and 3,3-Difluoropropylamine for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transcended mere trend to become a cornerstone of rational drug design. The unique electronic properties of fluorine, when strategically placed within a molecule, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa, thereby offering a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles.[1] This guide delves into the nuanced world of fluorinated aliphatic amines, focusing on a comparative analysis of two structurally intriguing isomers: 2,3-difluoropropylamine and 3,3-difluoropropylamine. While seemingly subtle, the vicinal versus geminal arrangement of the fluorine atoms in these molecules imparts distinct structural, electronic, and, consequently, pharmacological characteristics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of these differences, empowering more informed decisions in the design and synthesis of next-generation therapeutics.

Structural and Electronic Divergence: The Impact of Fluorine Placement

The fundamental difference between 2,3-difluoropropylamine and 3,3-difluoropropylamine lies in the spatial arrangement of the two fluorine atoms along the propyl chain. This seemingly minor distinction has profound implications for the molecule's electronic distribution, conformational preferences, and reactivity.

-

2,3-Difluoropropylamine (Vicinal Difluoride): In this isomer, the fluorine atoms are situated on adjacent carbon atoms (C2 and C3). This vicinal arrangement introduces significant conformational constraints due to steric and electronic repulsions between the highly electronegative fluorine atoms. The gauche effect, a phenomenon where a gauche conformation is more stable than the anti-conformation, is a critical consideration in the conformational analysis of such systems.

-

3,3-Difluoropropylamine (Geminal Difluoride): Here, both fluorine atoms are attached to the same carbon atom (C3). This geminal difluorination creates a strong dipole at the terminal carbon and significantly alters the acidity of the neighboring C-H bonds. The C-F bonds in a CF2 group are known to influence the stability of adjacent carbocations and the reactivity of neighboring functional groups.

The following diagram illustrates the fundamental structural differences between the two isomers.

Caption: Chemical structures of 2,3-difluoropropylamine and 3,3-difluoropropylamine.

Comparative Physicochemical Properties (Predicted)

Due to a lack of extensive experimental data in publicly available literature, the following table presents predicted physicochemical properties for both isomers. These predictions are based on established computational models and provide a valuable framework for initial assessment.

| Property | 2,3-Difluoropropylamine | 3,3-Difluoropropylamine | Rationale for Predicted Differences |

| Molecular Formula | C₃H₇F₂N | C₃H₇F₂N | Identical |

| Molecular Weight | 95.09 g/mol | 95.09 g/mol | Identical |

| Boiling Point (Predicted) | Lower | Higher | The geminal difluoro group in 3,3-difluoropropylamine is expected to have a stronger dipole moment, leading to stronger intermolecular interactions and a higher boiling point. |

| pKa of Amino Group (Predicted) | Slightly Higher | Slightly Lower | The strong electron-withdrawing effect of the two fluorine atoms on the same carbon in 3,3-difluoropropylamine will be more pronounced at the amino group through induction, reducing its basicity (lower pKa). |

| LogP (Predicted) | Lower | Higher | The more compact structure and potentially increased polarity due to the vicinal fluorines in 2,3-difluoropropylamine might lead to lower lipophilicity. |

Synthetic Strategies: Navigating the Introduction of Fluorine

The synthesis of specifically fluorinated aliphatic amines presents unique challenges. The choice of fluorinating agent and the timing of the amine introduction are critical for achieving the desired isomer with good yield and purity. While specific, optimized protocols for these two exact molecules are not readily found in peer-reviewed literature, established methods in organofluorine chemistry can be adapted.

Proposed Synthetic Pathway for 2,3-Difluoropropylamine

A plausible route to 2,3-difluoropropylamine involves the fluorination of a suitable precursor containing a double bond, followed by the introduction of the amine functionality.

Caption: Proposed synthetic workflow for 3,3-difluoropropylamine.

Experimental Protocol (Hypothetical):

-

Preparation of Precursor: Synthesize a protected 3-aminopropanal derivative. This can be achieved through various standard organic chemistry methods.

-

Geminal Difluorination: Treat the protected amino aldehyde with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents replace the carbonyl oxygen with two fluorine atoms.

-

Deprotection: Remove the protecting group from the amine to afford 3,3-difluoropropylamine.

Analytical Characterization: Distinguishing the Isomers

The unambiguous identification and differentiation of 2,3-difluoropropylamine and 3,3-difluoropropylamine rely on a combination of modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The distinct fluorine environments in the two isomers will lead to characteristic signals and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted NMR Spectral Data:

| Spectrum | 2,3-Difluoropropylamine (Predicted) | 3,3-Difluoropropylamine (Predicted) | Key Differentiating Features |

| ¹H NMR | Complex multiplets for protons on C1, C2, and C3 due to H-H and H-F couplings. | A triplet for the C1 protons, a multiplet for the C2 protons, and a triplet of triplets for the C3 proton due to H-H and H-F couplings. | The splitting pattern of the protons on the carbon atoms bearing fluorine will be distinctly different. |

| ¹³C NMR | Three distinct signals, each split by one or two fluorine atoms (¹JCF and ²JCF couplings). | Three distinct signals. The C3 signal will show a large one-bond C-F coupling (¹JCF) and will appear as a triplet. The C2 signal will show a smaller two-bond C-F coupling (²JCF). | The magnitude of the C-F coupling constants and the multiplicity of the carbon signals will be diagnostic. |

| ¹⁹F NMR | Two distinct fluorine signals, each showing complex splitting due to F-F and F-H couplings. | A single fluorine environment, resulting in one signal that is split by the two protons on the adjacent carbon (C2) into a triplet. | The number of signals and their splitting patterns in the ¹⁹F NMR spectrum provide a definitive distinction. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show distinct fragmentation patterns for the two isomers.

-

2,3-Difluoropropylamine: Expect to see fragmentation pathways involving the loss of HF, and cleavage between C1-C2 and C2-C3.

-

3,3-Difluoropropylamine: A prominent fragmentation pathway would be the loss of a CHF₂ radical or a molecule of HF. Alpha-cleavage adjacent to the nitrogen is a common fragmentation for amines and will also be observed. [2]

Infrared (IR) Spectroscopy

The C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, will differ for the two isomers. The geminal difluoro group in 3,3-difluoropropylamine is expected to show strong, characteristic symmetric and asymmetric stretching bands. Both isomers will exhibit N-H stretching vibrations characteristic of a primary amine (around 3300-3500 cm⁻¹).

Implications for Drug Development: A Forward Look

The choice between incorporating a vicinal or geminal difluoro motif is a strategic decision in drug design, with each offering a unique set of potential advantages.

-

2,3-Difluoropropylamine as a building block could be used to introduce conformational constraints, potentially locking a molecule into a bioactive conformation and improving receptor binding affinity. The vicinal fluorines can also modulate the pKa of nearby functional groups and block metabolic oxidation at both the C2 and C3 positions.

-

3,3-Difluoropropylamine as a building block offers a way to introduce a lipophilic, metabolically stable terminal difluoromethyl group. This moiety can act as a bioisostere for other groups and can significantly impact membrane permeability and pharmacokinetic profiles. The strong electron-withdrawing nature of the CF₂ group can also be exploited to modulate the acidity or basicity of proximal functionalities.

Conclusion: Informed Design Through Isomeric Differentiation

The detailed comparative analysis of 2,3-difluoropropylamine and 3,3-difluoropropylamine underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to profound differences in molecular properties and, ultimately, biological activity. While direct experimental data for these specific isomers is not abundant, a thorough understanding of the principles of organofluorine chemistry, coupled with predictive modeling and established analytical techniques, provides a robust framework for their synthesis, characterization, and strategic application in drug discovery. As the quest for more effective and safer therapeutics continues, a deep appreciation for the nuances of isomeric fluorinated building blocks will undoubtedly be a key driver of innovation.

References

- Fluorine in drug discovery: Role, design and case studies. (URL not available)

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC. (2017). National Institutes of Health. [Link]

Sources

2,3-Difluoropropan-1-amine hydrochloride salt solubility

Technical Assessment: Solubility & Physicochemical Profile of 2,3-Difluoropropan-1-amine Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 2,3-Difluoropropan-1-amine hydrochloride (CAS: 1785350-44-8). As a fluorinated building block, this compound is critical in medicinal chemistry for modulating basicity (

While specific experimental solubility values are often proprietary to early-stage discovery campaigns, this guide synthesizes authoritative physicochemical principles with standard industrial protocols to establish a self-validating framework for researchers.

Part 1: Physicochemical Identity & Theoretical Profile

The solubility of 2,3-difluoropropan-1-amine hydrochloride is governed by the interplay between its ionic headgroup (ammonium chloride) and its lipophilic, electron-withdrawing tail (vicinal difluoroalkyl chain).

Compound Identification

| Property | Detail |

| IUPAC Name | 2,3-Difluoropropan-1-amine hydrochloride |

| CAS Number | 1785350-44-8 |

| Molecular Formula | |

| Molecular Weight | 131.55 g/mol |

| Structural Feature | Vicinal difluorine ( |

| Physical State | White to off-white hygroscopic solid |

Predicted Physicochemical Properties

The introduction of fluorine atoms at the

-

Basicity (

): The strong electron-withdrawing nature of fluorine (Inductive effect,-

Propylamine

: ~10.5 -

2,3-Difluoropropan-1-amine

(Est):8.2 – 8.8 -

Impact: The lower

means the free base exists at a lower pH than non-fluorinated analogs, potentially improving membrane permeability at physiological pH (7.4).

-

-

Lipophilicity (

): Vicinal difluorination typically increases lipophilicity compared to the parent alkane due to the low polarizability of the C-F bond, despite the bond's polarity. -

Solubility Driver: The HCl salt form dominates solubility, ensuring high aqueous solubility (>50 mg/mL) due to the high lattice energy of the ionic crystal being overcome by the hydration enthalpy of the chloride and ammonium ions.

Part 2: Solubility Landscape

The following table summarizes the expected solubility behavior based on the "Like Dissolves Like" principle and the ionic nature of the salt.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water (pH < 7) | High (>100 mg/mL) | Ion-dipole interactions dominate; hydration of |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding capability supports dissolution of the salt. |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | High dielectric constant stabilizes the charge separation. |

| Non-Polar | Hexane, Toluene | Negligible (<1 mg/mL) | Lack of dipole moment to solvate the ionic lattice. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Limited solubility; often requires a free-base conversion for extraction. |

Part 3: Experimental Framework (The "How-To")

To validate the specific solubility of your batch, use the following self-validating protocols. These are designed to distinguish between kinetic (metastable) and thermodynamic (equilibrium) solubility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this for regulatory filings or pre-formulation data.

-

Preparation: Weigh 10 mg of 2,3-difluoropropan-1-amine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 100

of the target solvent (e.g., Phosphate Buffer pH 7.4).-

Checkpoint: If it dissolves instantly, the solubility is >100 mg/mL. Add more solid until saturation is visible.

-

-

Equilibration: Cap the vial and agitate at 25°C for 24–48 hours using a rotary shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

PVDF filter (ensure filter compatibility). -

Quantification: Analyze the supernatant via HPLC-UV or LC-MS.

-

Standard Curve: Prepare a stock solution in DMSO (where solubility is known to be high) to create a calibration curve.

-

Protocol B: Kinetic Solubility (High-Throughput)

Use this for early-stage screening.

-

Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

-

Spiking: Spike 5

of the DMSO stock into 195 -

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity using a nephelometer or UV absorbance at 620 nm (where the compound does not absorb).

-

Result: Increased absorbance indicates precipitation (solubility limit exceeded).

-

Part 4: Visualization of Physicochemical Mechanisms

Diagram 1: The Fluorine Inductive Effect on Solubility & pKa

This diagram illustrates how the vicinal fluorine atoms withdraw electron density, lowering the

Caption: Mechanistic flow showing how vicinal fluorination reduces basicity, shifting the pH-solubility window compared to non-fluorinated amines.

Diagram 2: Solubility Equilibrium Workflow

A logical decision tree for handling the hygroscopic nature of the salt during solubility testing.

Caption: Operational workflow for solubility testing, emphasizing critical handling of hygroscopic amine salts.

Part 5: References

-

Aaron Chemicals. (2024). Product Catalog: 2,3-Difluoropropan-1-amine hydrochloride (CAS 1785350-44-8).[1] Retrieved from

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Establishes principles of pKa modulation by fluorine).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Discusses lipophilicity and metabolic stability of fluorinated amines).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Detailed analysis of vicinal difluoro effects).

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for thermodynamic vs kinetic solubility protocols).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,3-Difluoropropan-1-amine from Allylamine

Strategic Overview & Scientific Rationale

The synthesis of 2,3-difluoropropan-1-amine represents a critical transformation in medicinal chemistry, primarily for the introduction of bioisosteres that modulate pKa and metabolic stability without significantly altering steric bulk. While allylamine is an abundant feedstock, its direct fluorination is chemically forbidden due to the high basicity and nucleophilicity of the primary amine, which leads to catastrophic N-oxidation or non-selective polymerization when exposed to electrophilic fluorinating agents.

This protocol details a three-stage "Protect-Fluorinate-Deprotect" strategy . The core transformation utilizes Selectfluor® (F-TEDA-BF4) as a safe, solid-source electrophile and Triethylamine Trihydrofluoride (Et3N·3HF) as a soluble, manageable nucleophilic fluoride source.

Key Mechanistic Insights

-

Chemoselectivity: The amine must be masked as a carbamate (Boc) to reduce nitrogen nucleophilicity (

-Boc pKa -

Regioselectivity: The reaction proceeds via a transient fluoronium ion or

-fluoro carbocation. In terminal alkenes like N-Boc-allylamine, the fluoride nucleophile typically attacks the more substituted carbon (Markovnikov-like) or follows steric control depending on the specific conditions. However, in 1,2-difluorination, the net result is the addition of F across both carbons. -

Safety Engineering: By replacing anhydrous HF (gas) with Et3N·3HF (TREAT-HF), we significantly lower the vapor pressure and inhalation hazard, though strict "HF protocols" remain mandatory.

Safety & Handling (CRITICAL)

WARNING: This protocol utilizes hydrogen fluoride sources. Although Et3N·3HF is less volatile than anhydrous HF, it releases HF upon contact with moisture or acids and causes severe, penetrating burns that may not be immediately painful.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloved), lab coat, and chemical splash goggles.

-

First Aid: Calcium gluconate gel (2.5%) must be immediately available on the benchtop. In case of skin contact, wash with water for 5 minutes and apply gel immediately.

-

Glassware: Et3N·3HF can etch glass over prolonged exposure. Use PFA/PTFE (Teflon) or polypropylene vessels for the fluorination step.

Experimental Protocol

Stage 1: N-Boc Protection of Allylamine

Objective: Passivate the amine functionality.

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Allylamine (5.71 g, 100 mmol, 1.0 equiv) and DCM (100 mL).

-

Addition: Cool to 0°C. Add Triethylamine (15.3 mL, 110 mmol, 1.1 equiv).

-

Reaction: Dropwise add a solution of Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol, 1.1 equiv) in DCM (50 mL) over 30 minutes. -

Workup: Warm to room temperature (RT) and stir for 4 hours. Wash with 1M HCl (2 x 50 mL), Sat.

(50 mL), and Brine. Dry over -

Purification: Concentrate in vacuo. The resulting N-Boc-allylamine is typically pure enough (>95%) for the next step.

-

Yield Target: >90% (Colorless oil).

-

Stage 2: Vicinal Difluorination (The Critical Step)

Objective: Install fluorine atoms across the double bond using Selectfluor/Et3N·3HF.[1][2]

-

Vessel: Use a 250 mL polypropylene or Teflon flask.

-

Reagents: Charge N-Boc-allylamine (7.86 g, 50 mmol, 1.0 equiv), Selectfluor (21.2 g, 60 mmol, 1.2 equiv), and DCM (100 mL).

-

Activation: Cool the suspension to 0°C.

-

Fluoride Addition: Carefully add Et3N·3HF (TREAT-HF) (4.1 mL, 25 mmol, 0.5 equiv relative to amine, but acting as F source in excess of stoichiometry due to 3F/mol). Note: Some protocols use TREAT-HF as the solvent; here we use it as a reagent in DCM to moderate reactivity.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12–24 hours. The mixture will turn from a suspension to a clearer solution as Selectfluor is consumed.

-

Quench: Pour the reaction mixture carefully into a beaker containing Sat.

(200 mL) and ice. CAUTION: -

Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with water and brine.

-

Purification: Dry (

) and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).-

Target Product:tert-butyl (2,3-difluoropropyl)carbamate .

-

Yield Target: 60–75%.

-

Stage 3: Deprotection to HCl Salt

Objective: Remove the Boc group to release the amine hydrochloride.

-

Dissolution: Dissolve the fluorinated intermediate (from Stage 2) in 1,4-Dioxane (20 mL).

-

Acidolysis: Add 4M HCl in Dioxane (10 equiv).

-

Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

-

Isolation: Dilute with Diethyl Ether (

, 50 mL) to maximize precipitation. Filter the solid under -

Drying: Dry under high vacuum.

-

Final Product:2,3-difluoropropan-1-amine hydrochloride .

-

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic HCl salt |

| MW | 131.55 g/mol (HCl salt) | Free base: 95.09 g/mol |

| Characteristic vicinal coupling pattern ( | ||

| Mass Spec | [M+H]+ = 96.1 | ESI Positive Mode |

| Solubility | Water, Methanol, DMSO | Insoluble in |

Reaction Pathway & Mechanism[4][5][6][7][8]

The following diagram illustrates the synthetic workflow and the electrophilic fluorination mechanism.

Figure 1: Synthetic workflow for the conversion of Allylamine to 2,3-difluoropropan-1-amine via N-Boc protection and Selectfluor-mediated difluorination.

References

-

Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17. Link

-

Vicinal Difluorination Methodology: Pavlov, D. V., et al. (2019). Intermolecular Vicinal Difluorination of Alkenes. Organic Letters, 21(16), 6535–6539. Link

-

Safety of Fluorinating Agents: Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Boc Deprotection Standards: Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Link

Sources

Reagents for nucleophilic fluorination of amino alcohols

Application Note: Strategic Nucleophilic Fluorination of Amino Alcohols

Executive Summary

The introduction of fluorine into amino alcohol scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. However, this transformation is fraught with chemoselective challenges—primarily the competition between direct

This guide moves beyond legacy reagents (DAST) to establish protocols for XtalFluor-E® and PyFluor , which offer superior safety profiles and selectivity.[1] It provides a self-validating framework to detect and prevent the formation of the "Aziridinium Trap," ensuring structural integrity during synthesis.

Strategic Reagent Selection

The choice of reagent dictates the safety profile and the stereochemical outcome. While DAST remains a historical benchmark, its thermal instability renders it unsuitable for modern scale-up.

Table 1: Comparative Analysis of Fluorinating Reagents

| Feature | DAST / Deoxo-Fluor® | XtalFluor-E® | PyFluor |

| Chemical Class | Aminosulfur trifluorides | Aminodifluorosulfinium salts | Sulfonyl fluorides |

| Physical State | Liquid (Fuming) | Crystalline Solid | Liquid / Low-melting Solid |

| Thermal Stability | Low (Explosive >90°C) | High (Stable >150°C) | High (Stable >200°C) |

| Free HF Generation | Spontaneous (Etches glass) | No (Requires promoter) | No |

| Elimination Side-Rxn | High | Low | Very Low |

| Primary Use Case | Small-scale R&D (Legacy) | Robust Scale-up | Late-stage Functionalization |

Mechanistic Insight: The Aziridinium Trap

The critical failure mode in fluorinating

The Consequence: Ring opening of the aziridinium intermediate by fluoride is non-regioselective, leading to scrambled stereochemistry and regioisomers.

Figure 1: Bifurcation of the reaction pathway. Path A represents the desired direct substitution. Path B (red) leads to structural scrambling via the aziridinium ion.

Protocol A: The Robust Standard (XtalFluor-E)

Application: General-purpose fluorination of N-protected amino alcohols.

Rationale: XtalFluor-E does not generate free HF spontaneously, allowing the use of borosilicate glassware.[2] It requires an exogenous fluoride source (

Materials:

-

Substrate: N-Cbz or N-Boc protected amino alcohol (1.0 equiv)

-

Reagent: XtalFluor-E (1.2 equiv)

-

Promoter:

(1.5 equiv) or DBU (for acid-sensitive substrates) -

Solvent: Anhydrous DCM (Critical:

content <50 ppm)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under

atmosphere. -

Solubilization: Dissolve the amino alcohol in anhydrous DCM (0.1 M concentration).

-

Promoter Addition: Add

dropwise. Note: No reaction occurs yet as XtalFluor-E is the activator. -

Activation (Low Temp): Cool the mixture to -78°C. Add XtalFluor-E solid in one portion.

-

Why? Low temperature prevents immediate elimination reactions.

-

-

Reaction: Allow the mixture to warm to -10°C over 1 hour. Monitor by TLC/LCMS.

-

Quench: Quench with saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x), dry over

, and concentrate.

Self-Validating Check:

-

1H-NMR Analysis: Check the crude alkene region (5.0–6.5 ppm). Significant signals here indicate elimination (

) rather than substitution (

Protocol B: High Selectivity (PyFluor)

Application: Late-stage functionalization or substrates prone to elimination.

Rationale: PyFluor (2-Pyridinesulfonyl fluoride) reacts via a distinct mechanism where the sulfonate intermediate is less prone to

Materials:

-

Substrate: Amino alcohol (1.0 equiv)

-

Reagent: PyFluor (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a vial with the amino alcohol and PyFluor in Toluene (0.5 M).

-

Initiation: Add DBU dropwise at Room Temperature (23°C).

-

Incubation: Stir at room temperature for 18–24 hours. (Heating to 60°C may be required for sterically hindered secondary alcohols).

-

Purification: The byproduct is a water-soluble sulfonic acid salt.

-

Procedure: Dilute with

, wash with 1M HCl (to remove DBU) and water. The organic layer often contains pure product without chromatography.

-

Self-Validating Check:

-

Chiral HPLC/GC: If the substrate is chiral, measure the enantiomeric excess (ee). PyFluor typically proceeds with >95% inversion (Walden inversion). A drop in ee suggests partial aziridinium formation (Path B in Figure 1).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Scrambled Regioisomers | Aziridinium formation (NGP) | Change N-protecting group to reduce nucleophilicity (e.g., Boc |

| Alkene Formation | E2 Elimination | Switch from XtalFluor to PyFluor ; use non-polar solvent (Toluene) to disfavor charge-separated transition states. |

| No Reaction | Steric hindrance | Increase temperature to 40°C (PyFluor) or use PhenoFluor (specialized for difficult substrates). |

| Glass Etching | Free HF generation | Ensure anhydrous conditions; switch to XtalFluor-E which does not release HF without a promoter. |

References

-

PyFluor Development: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] J. Am. Chem. Soc. 2015 , 137, 9571–9574.[1] Link

-

XtalFluor Reagents: L'Heureux, A.; Beaulieu, F.; Bennett, C.; Bill, D. R.; Clayton, S.; LaFlamme, F.; Mirmehrabi, M.; Tadayon, S.; Tovell, D.; Couturier, M. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. J. Org.[9] Chem. 2010 , 75, 3401–3411. Link

-

Deoxo-Fluor Utility: Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[9] J. Org.[9] Chem. 1999 , 64, 7048–7054.[9] Link

-

General Review: Meanwell, N. A.[10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018 , 61, 5822–5880. Link

Sources

- 1. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. Strained Ammonium Precursors for Radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Incorporation of 2,3-Difluoropropyl Groups into Peptide Mimetics for Enhanced Therapeutic Properties

Abstract

The strategic introduction of fluorine into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of 2,3-difluoropropyl groups into peptide mimetics. We delve into the rationale behind this specific modification, detailing its profound impact on metabolic stability, conformational pre-organization, and target engagement.[4][5][6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies for synthesis, characterization, and functional evaluation.

The Rationale: Why Target the Propyl Group with Vicinal Difluorination?

Peptides, despite their high potency and selectivity, often suffer from poor metabolic stability and low bioavailability, hindering their therapeutic development.[8] Chemical modifications are essential to overcome these limitations. The introduction of fluorine is particularly advantageous due to its unique properties:

-

High Electronegativity: The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. When placed at sites of metabolic attack (e.g., by Cytochrome P450 enzymes), the C-F bond can act as a metabolic shield, significantly increasing the peptide's half-life.[9]

-

Minimal Steric Hindrance: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows it to replace hydrogen without introducing significant steric bulk that might disrupt critical binding interactions.

-

Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[10]

-

Conformational Control: The strong gauche effect and other stereoelectronic interactions imparted by fluorine can enforce specific conformational puckers or restrict side-chain rotation.[11] This pre-organization of the peptide mimetic into its bioactive conformation can lead to a significant increase in binding affinity and selectivity.[9][12]

The 2,3-difluoropropyl moiety, as a modification of an aliphatic side chain (e.g., in a leucine or norleucine analog), is designed to leverage these effects synergistically. The vicinal difluorination provides a robust metabolic block while exerting powerful conformational constraints on the side chain, making it an attractive motif for fine-tuning peptide drug candidates.

Caption: Rationale for incorporating 2,3-difluoropropyl groups.

Synthesis of 2,3-Difluoropropyl-Containing Peptides

The most robust and widely adopted strategy for incorporating non-canonical amino acids is through the use of pre-synthesized, protected building blocks in a standard Solid-Phase Peptide Synthesis (SPPS) workflow.[13][14] This approach ensures stereochemical fidelity and simplifies the overall synthetic process.

The Fluorinated Building Block

The key to this entire process is the availability of an appropriately protected 2,3-difluoropropyl-containing amino acid, such as N-α-Fmoc-(4S)-4,5-difluoronorleucine . While the de novo synthesis of such building blocks is a specialized task in organofluorine chemistry, they are increasingly available from commercial suppliers or can be prepared via multi-step synthesis from chiral precursors. For the purposes of this guide, we will assume the availability of this or a structurally similar building block.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a target peptide containing a 2,3-difluoropropyl moiety using the standard Fmoc/tBu strategy.[15]

Materials:

-

Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[16]

-

Fmoc-protected amino acids (4 eq. relative to resin loading).

-

Fmoc-protected 2,3-difluoropropyl amino acid building block (1.5-2 eq.).

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq.).

-

Base: DIPEA (N,N-Diisopropylethylamine) (8 eq.).

-

Solvents: Peptide synthesis grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Cold diethyl ether.

Procedure:

-

Resin Preparation:

-

Place the desired amount of resin in a fritted reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain. For 2-chlorotrityl chloride resin, proceed directly to step 3 for loading the first amino acid. For pre-loaded resins like Rink Amide, proceed to step 2.

-

-

Fmoc Deprotection (N-terminal Amine Liberation):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate gently for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HBTU (3.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (8 eq.) to the vial. The solution will typically turn yellow. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-60 minutes.

-

Expert Insight: When coupling the bulky 2,3-difluoropropyl building block, a longer coupling time (90 minutes) or a double coupling (repeating step 3) is recommended to ensure the reaction goes to completion.[17]

-

Drain the vessel and wash the resin with DMF (5 times).

-

-

Monitoring and Chain Elongation:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[17]

-

Causality: TIS is a critical scavenger that captures the reactive carbocations generated from the acid-labile side-chain protecting groups (like tBu), preventing side reactions with sensitive residues like Tryptophan.

-

Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a tube of ice-cold diethyl ether (approx. 40 mL).

-

Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and wash the peptide pellet with cold ether twice more.[17]

-

Dry the crude peptide pellet under vacuum.

-

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the newly synthesized peptide mimetic.

Protocol: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide as a white, fluffy powder.

-

-

Analysis:

-

Purity Assessment: Re-inject a small amount of the purified peptide into the RP-HPLC to confirm purity (>95% is typically desired).

-

Identity Confirmation: Analyze the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to verify the molecular weight.[18][19]

-

¹⁹F NMR Spectroscopy: For peptides containing fluorine, ¹⁹F NMR is a powerful, background-free analytical tool.[20] Dissolve the peptide in a suitable deuterated solvent and acquire the ¹⁹F spectrum. The chemical shifts and coupling patterns of the fluorine atoms provide unambiguous confirmation of the 2,3-difluoropropyl group's incorporation and can be sensitive reporters of the local chemical environment.[7][21]

-

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for a 2,3-Difluoropropyl Moiety | Purpose |

| RP-HPLC | Retention Time | A single, sharp peak with purity >95%. | Purity assessment and quantification. |

| Mass Spec (ESI-MS) | [M+H]⁺ | Observed mass matches the calculated theoretical mass. | Identity and molecular weight confirmation. |

| ¹⁹F NMR | Chemical Shift | Resonances typically in the range of -170 to -220 ppm. | Unambiguous confirmation of fluorine presence. |

| Coupling | Complex splitting patterns due to H-F and F-F coupling. | Structural verification of the difluoroalkane. | |

| Circular Dichroism | Spectrum | Altered secondary structure (e.g., increased helicity) compared to the non-fluorinated analog. | Conformational analysis. |

Functional Evaluation and Applications

Once synthesized and characterized, the peptide mimetic must be tested to validate the hypotheses behind its design.

Protocol: In Vitro Proteolytic Stability Assay

This protocol assesses the resistance of the peptide to enzymatic degradation.

Materials:

-

Purified fluorinated peptide and non-fluorinated control peptide.

-

Protease of interest (e.g., α-chymotrypsin, pepsin, or human serum).

-

Assay Buffer (e.g., PBS, pH 7.4).

-

Quenching Solution (e.g., 10% TFA).

-

RP-HPLC system.

Procedure:

-

Preparation: Prepare stock solutions of the peptides (1 mg/mL) and the protease (e.g., 0.1 mg/mL) in the assay buffer.

-

Reaction:

-

In a microcentrifuge tube, combine the peptide solution and assay buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the protease solution. Final peptide concentration should be ~50-100 µM.

-

Incubate at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

-

Analysis:

-

Analyze each quenched time point by RP-HPLC.

-

Integrate the peak area corresponding to the intact (parent) peptide.

-

Plot the percentage of remaining parent peptide versus time and calculate the half-life (t₁/₂).

-

Data Interpretation: A significant increase in the half-life of the 2,3-difluoropropyl-containing peptide compared to its non-fluorinated counterpart validates the metabolic shielding hypothesis.[8][22]

Application: Target Binding and Biological Activity

The ultimate goal is to improve the therapeutic profile. The effect of the 2,3-difluoropropyl modification on biological activity must be assessed in relevant assays.

-

Binding Affinity: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive radioligand binding assays can be used to determine the binding affinity (K_D or IC₅₀) for the target receptor or enzyme. A lower K_D or IC₅₀ value indicates tighter binding, which may result from the conformational pre-organization imparted by the fluorinated group.[9]

-

Functional Activity: Cell-based assays (e.g., receptor activation, enzyme inhibition, antimicrobial activity) should be performed to measure the functional consequence of any changes in binding affinity.[5][23] The goal is to demonstrate that the increased stability and potentially enhanced binding translate to improved potency.

References

-

Mutter, M., & Tuchscherer, G. (1997). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. PubMed.[Link]

-

Jevtic, M., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed.[Link]

-

McDaniel, J. R., et al. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]

-

Spicer, C. D., & Davis, B. G. (2014). (a) Selected examples of fluorinated NMR tags; (b) ¹⁹F NMR spectrometry... ResearchGate.[Link]

-

Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.[Link]

-

Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Publishing.[Link]

-

Ahmad, A., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. PMC.[Link]

-

McDaniel, J. R., et al. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC.[Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.[Link]

-

Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central.[Link]

-

Cistrone, P. A., et al. (2012). Analysis of fluorinated proteins by mass spectrometry. PubMed.[Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.[Link]

-

Jäckel, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.[Link]

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.Source not available.

-

Jäckel, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.[Link]

-

Tu, R. S., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.[Link]

-

Tam, J. P. (2001). Synthesis and application of peptide dendrimers as protein mimetics. PubMed.[Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]

-

Unknown Author. (2025). 2-Amino-3,3-difluoro-2,3-dihydrofurans from Difluorocarbenes and Enaminones. ResearchGate.[Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.[Link]

-

Tu, R. S., et al. (2021). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. PMC - PubMed Central.[Link]

-

Mahrous, M. (2014). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate.[Link]

-

Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications.[Link]

-

Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.[Link]

-

Gouverneur, V. (2014). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

-

Coin, I., et al. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

-

Bobyr, E., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications.[Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.[Link]

-

De Zotti, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI.[Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.[Link]

Sources

- 1. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Protection of 2,3-Difluoropropan-1-amine for Advanced Synthesis

Introduction: The Challenge of Protecting Electron-Deficient Amines

2,3-Difluoropropan-1-amine is a valuable building block in medicinal chemistry and materials science, offering a unique stereoelectronic profile due to the presence of vicinal fluorine atoms. However, the synthetic utility of this compound is predicated on the ability to selectively protect its primary amine functionality. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to non-fluorinated alkylamines.[1][2] This inherent electronic deficit presents a significant challenge, as standard amine protection protocols may proceed sluggishly, require harsh conditions, or fail to reach completion.

This guide provides a detailed analysis and field-tested protocols for the two most robust and orthogonal carbamate-based protection strategies for 2,3-difluoropropan-1-amine: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group. We will explore the mechanistic rationale for procedural modifications, provide step-by-step protocols for both protection and deprotection, and offer a comparative summary to guide researchers in selecting the optimal strategy for their synthetic route.

The tert-Butoxycarbonyl (Boc) Protection Strategy

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions.[3][4][5]

Rationale and Mechanistic Considerations

The standard Boc protection involves the nucleophilic attack of the amine onto the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[6][7] For an electron-deficient amine like 2,3-difluoropropan-1-amine, the rate of this nucleophilic addition is diminished. To overcome this kinetic barrier, the reaction equilibrium must be driven towards the product. This can be achieved by:

-

Increasing Base Stoichiometry: Using a slight excess of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) ensures the amine remains deprotonated and maximally nucleophilic.

-

Moderate Heating: Gently warming the reaction can provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aprotic Solvent: Using a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) ensures good solubility of all reactants and prevents potential side reactions that could occur in protic media.

The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[7] This process is highly efficient and is generally unaffected by the fluorinated backbone of the substrate.

Visualization of the Boc Protection Workflow

Caption: Workflow for Boc protection and deprotection of 2,3-difluoropropan-1-amine.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of tert-Butyl (2,3-difluoropropyl)carbamate

-

Reagents & Equipment:

-

2,3-Difluoropropan-1-amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-difluoropropan-1-amine (1.0 eq) and dissolve in anhydrous DCM (to make a 0.2 M solution).

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.

-

Add the (Boc)₂O solution dropwise to the amine solution over 15 minutes.

-

Equip the flask with a condenser and warm the reaction mixture to 40 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 30% Ethyl Acetate in Hexanes) or LC-MS until the starting amine is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and dilute with DCM.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification & Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

-

Protocol 2.3.2: Deprotection of the Boc Group

-

Reagents & Equipment:

-

tert-Butyl (2,3-difluoropropyl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane (10 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

-

-

Step-by-Step Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in DCM (to make a 0.2 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Method A (TFA): Add trifluoroacetic acid (10 eq) dropwise.

-

Method B (HCl): Add 4M HCl in Dioxane (10 eq) dropwise.

-

Remove the ice bath and stir the reaction at room temperature.

-

Reaction Monitoring: Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid. The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification.

-

The Carboxybenzyl (Cbz) Protection Strategy

The Cbz group is a classic amine protecting group, valued for its high stability to both acidic and basic conditions. It is orthogonal to the Boc group, as its removal is achieved under neutral reductive conditions (catalytic hydrogenolysis).[4][6]

Rationale and Mechanistic Considerations

Cbz protection is typically performed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a biphasic system with a mild aqueous base) or with an organic base in an aprotic solvent.[8][9] Similar to the Boc protection, the reduced nucleophilicity of 2,3-difluoropropan-1-amine necessitates optimized conditions. Maintaining a slightly basic pH (8-10) is crucial to ensure the amine is sufficiently nucleophilic while minimizing the hydrolysis of the Cbz-Cl reagent.[8]

Deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by H₂ on a palladium surface, which then undergoes spontaneous decarboxylation to release the free amine.[10] A critical consideration for fluorinated compounds is the stability of the C-F bond under these conditions. Aliphatic C-F bonds are exceptionally strong and generally stable to hydrogenolysis. However, prolonged reaction times or highly active catalysts could potentially lead to hydrodefluorination. Therefore, careful reaction monitoring is essential.

Visualization of the Cbz Protection Workflow

Caption: Workflow for Cbz protection and deprotection of 2,3-difluoropropan-1-amine.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of Benzyl (2,3-difluoropropyl)carbamate

-

Reagents & Equipment:

-

2,3-Difluoropropan-1-amine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM) and Water

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

-

Step-by-Step Procedure:

-

Dissolve 2,3-difluoropropan-1-amine (1.0 eq) in DCM (to make a 0.3 M solution) in a round-bottom flask.

-

Add a solution of sodium bicarbonate (2.5 eq) in water (equal volume to the DCM).

-

Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add benzyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., Mobile Phase: 25% Ethyl Acetate in Hexanes) or LC-MS.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers and wash with water (1x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification & Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 3.3.2: Deprotection of the Cbz Group

-

Reagents & Equipment:

-

Benzyl (2,3-difluoropropyl)carbamate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen balloon or hydrogenation apparatus

-

-

Step-by-Step Procedure:

-

Dissolve the Cbz-protected amine (1.0 eq) in methanol (to make a 0.1 M solution) in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3x).

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Reaction Monitoring: This is critical. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete in 2-6 hours. Avoid unnecessarily long reaction times to minimize any risk of hydrodefluorination.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate in vacuo. The resulting free amine is often pure enough to be used in the next step.

-

Comparative Summary and Strategic Selection

The choice between Boc and Cbz protection depends on the planned synthetic route and the stability of other functional groups in the molecule.

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |

| Stability | Stable to base, nucleophiles, and reductive conditions.[5] | Stable to acid, base, and most oxidative/reductive conditions.[6] |

| Protection Conditions | (Boc)₂O, base (TEA, NaHCO₃), moderate heat may be needed. | Cbz-Cl, aq. base (Schotten-Baumann).[8] |

| Deprotection Conditions | Strong Acid (TFA, HCl).[3][7] | Catalytic Hydrogenolysis (H₂, Pd/C).[10][11] |

| Orthogonality | Orthogonal to Cbz, Fmoc. | Orthogonal to Boc, Fmoc. |